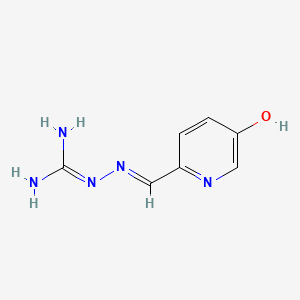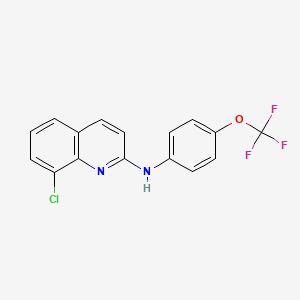
ABX-464
Overview
Description
ABX-464 is a potent anti-inflammatory oral drug candidate developed by Abivax. It has a novel first-in-class mechanism of action that involves the upregulation of the physiological anti-inflammatory microRNA, miR-124 .
Preparation Methods
The synthetic routes and reaction conditions for ABX-464 are proprietary and not publicly disclosed in detail. it is known that this compound is an oral small-molecule drug candidate, indicating that its synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry . Industrial production methods would involve large-scale synthesis, purification, and formulation processes to ensure the compound’s consistency, purity, and efficacy.
Chemical Reactions Analysis
ABX-464 undergoes various chemical reactions, including metabolism in the human body. One of the primary reactions is its rapid and substantial metabolism into this compound-N-glucuronide (ABX464-NGlc) . This metabolite is formed through glucuronidation, a common phase II metabolic reaction where a glucuronic acid moiety is added to the parent compound, enhancing its solubility and facilitating excretion . The major product formed from this reaction is ABX464-NGlc .
Scientific Research Applications
ABX-464 has a wide range of scientific research applications, particularly in the fields of medicine and biology. It has demonstrated anti-inflammatory activity in preclinical studies and clinical trials for the treatment of moderately to severely active ulcerative colitis . Additionally, this compound has shown potential in treating other chronic inflammatory diseases such as Crohn’s disease and rheumatoid arthritis . Its unique mechanism of action, involving the upregulation of miR-124, makes it a promising candidate for further research and development in various inflammatory conditions .
Mechanism of Action
The mechanism of action of ABX-464 involves the upregulation of the physiological anti-inflammatory microRNA, miR-124 . This microRNA is a potent down-regulator of excessive inflammation. By enhancing the expression of miR-124, this compound helps to decrease the levels of pro-inflammatory cytokines and immune cells, thereby reducing inflammation and controlling the progression of inflammatory diseases . This novel mechanism of action has been demonstrated in both preclinical and clinical studies .
Comparison with Similar Compounds
ABX-464 is unique in its mechanism of action compared to other anti-inflammatory drugs. While many anti-inflammatory drugs target specific cytokines or immune pathways, this compound upregulates a natural regulator of the inflammatory response, miR-124 . Similar compounds in the field of anti-inflammatory drugs include biologics such as adalimumab and infliximab, which target tumor necrosis factor-alpha (TNF-α), and small-molecule inhibitors like tofacitinib, which targets Janus kinases (JAKs) . this compound’s ability to modulate microRNA expression sets it apart from these other compounds .
Properties
IUPAC Name |
8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOGDCZJYVSUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258453-75-6 | |
| Record name | Obefazimod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258453756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABX-464 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBEFAZIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RU378B9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Obefazimod?
A1: Obefazimod and its active metabolite, ABX464-N-Glu, bind to the nuclear Cap Binding Complex (CBC), which plays a crucial role in cellular RNA biogenesis. [, , , , , ]
Q2: How does Obefazimod interact with the CBC?
A2: Obefazimod and ABX464-N-Glu act as orthosteric stabilizers of the CBC, binding at the interface of its two subunits, Cbp20 and Cbp80. This binding strengthens the interaction between the subunits, resulting in a more rigid CBC structure. []
Q3: What is the functional consequence of Obefazimod binding to the CBC?
A3: Binding of Obefazimod enhances the interaction between CBC and ARS2, a key partner involved in microRNA biogenesis. [, , ] This interaction is crucial for determining the fate of RNA in the cell.
Q4: How does Obefazimod's mechanism of action relate to its anti-inflammatory properties?
A4: Obefazimod selectively enhances the expression of miR-124, a microRNA with anti-inflammatory properties. [, , , , ] miR-124 downregulates the expression of pro-inflammatory cytokines, including interleukin-17 (IL-17), IL-6, tumor necrosis factor-alpha (TNF-α), and chemokine CCL2 (MCP-1). [, , ]
Q5: How does Obefazimod's mechanism relate to its antiviral activity against HIV?
A5: In HIV-infected cells, Obefazimod binding to the CBC of HIV-1 mRNA prevents Rev-mediated export of unspliced HIV-1 transcripts to the cytoplasm, inhibiting viral replication. [, , , , ]
Q6: What is the molecular formula and weight of Obefazimod?
A6: The molecular formula of Obefazimod is C16H10ClF3N2O. Its molecular weight is 350.72 g/mol.
Q7: Is there any spectroscopic data available for Obefazimod?
A7: While the provided research doesn't include specific spectroscopic details, standard techniques like NMR, IR, and Mass Spectrometry are commonly used for characterizing such compounds.
Q8: Is there information available regarding Obefazimod's material compatibility and stability under various conditions?
A8: The provided research focuses primarily on the biological activity of Obefazimod. Material compatibility and stability studies are typically part of pre-formulation development and are not extensively discussed in these papers.
Q9: Does Obefazimod exhibit any catalytic properties?
A9: Obefazimod's primary mechanism involves binding and modulating protein-protein interactions rather than exhibiting catalytic activity.
Q10: Have computational methods been employed to study Obefazimod?
A10: While these specific papers don't elaborate on computational studies, QSAR modeling and molecular docking simulations can be valuable tools for understanding structure-activity relationships and interactions with the CBC.
Q11: What is known about the stability of Obefazimod under various conditions?
A11: The provided research mainly focuses on Obefazimod's biological activity. Stability studies under different conditions (temperature, pH, light) are crucial for drug development and are likely conducted but not detailed in these papers.
Q12: Are there specific formulation strategies employed to improve Obefazimod's stability, solubility, or bioavailability?
A12: While the papers mention Obefazimod is orally available, detailed formulation strategies to optimize its delivery are not discussed. [, , , , , ]
Q13: Is there information available regarding Obefazimod's compliance with SHE regulations?
A13: The provided research primarily focuses on the preclinical and clinical investigation of Obefazimod. Compliance with SHE regulations is essential for drug development and is likely addressed but not the primary focus of these scientific publications.
Q14: What is the environmental impact of Obefazimod, and are there strategies to mitigate potential negative impacts?
A14: The research papers do not provide data on the environmental impact of Obefazimod. Evaluating ecotoxicological effects and developing strategies to minimize environmental impact are important considerations for any new drug.
Q15: What is the ADME profile of Obefazimod?
A15: Obefazimod is rapidly absorbed after oral administration and extensively metabolized, primarily into its active metabolite ABX464-N-glucuronide (ABX464-NGlc). [, , ] Food intake significantly increases Obefazimod's bioavailability. [] The elimination half-life of the metabolite is considerably longer than the parent compound. []
Q16: How does the pharmacokinetic profile of Obefazimod relate to its once-daily dosing regimen?
A16: The long half-life of the active metabolite, ABX464-NGlc, contributes to the feasibility of once-daily dosing of Obefazimod. [, ]
Q17: Does Obefazimod show any dose-dependent effects?
A17: Clinical trials have investigated various doses of Obefazimod (25mg, 50mg, 100mg, and 150mg). [, , , , , , , ] Higher doses, particularly 100mg and 150mg, have been associated with a higher incidence of gastrointestinal adverse events. [, ]
Q18: What in vitro models have been used to investigate the efficacy of Obefazimod?
A18: In vitro studies using human monocyte-derived macrophages demonstrated that Obefazimod increases miR-124 expression and reduces the production of pro-inflammatory cytokines such as MCP-1, CXCL-1, and SERPIN-E1. [] Other studies have investigated the effect of Obefazimod on HIV replication in cell lines. [, , ]
Q19: What animal models have been utilized to study Obefazimod's efficacy?
A19: Obefazimod significantly reduced the incidence of arthritis in a collagen-induced arthritis (CIA) mouse model. [] In a mouse model of dextran sulfate sodium-induced colitis, Obefazimod reversed the increases in pro-inflammatory cytokines in the colon. []
Q20: Have any clinical trials been conducted with Obefazimod?
A20: Yes, Obefazimod has been evaluated in clinical trials for ulcerative colitis, rheumatoid arthritis, and HIV infection. [, , , , , , , , , , ]
Q21: What are the key findings from clinical trials of Obefazimod in ulcerative colitis?
A21: Phase 2a and 2b trials have shown that Obefazimod is safe and effective in inducing and maintaining clinical response and remission in patients with moderate-to-severe ulcerative colitis. [, , , , , , ] Obefazimod treatment led to significant increases in miR-124 expression and decreases in inflammatory markers in the blood and rectal biopsies of patients. [, , ]
Q22: What were the outcomes of clinical trials investigating Obefazimod in rheumatoid arthritis?
A22: In a phase 2a study, Obefazimod (50mg) was found to be safe and well-tolerated in patients with moderate-to-severe rheumatoid arthritis. [, ] While the study was not powered to demonstrate efficacy, promising results were observed in several endpoints, including ACR20/50 responses and DAS28 scores. []
Q23: What is the clinical trial data regarding Obefazimod's efficacy in HIV?
A23: Phase 2a trials of Obefazimod in ART-suppressed people with HIV have shown that it can reduce HIV-1 DNA and residual viremia. [] Furthermore, Obefazimod treatment led to a reduction in immune activation markers and inflammation biomarkers. []
Q24: What is the safety profile of Obefazimod based on preclinical and clinical studies?
A24: Obefazimod has demonstrated a favorable safety profile in preclinical and clinical studies. [, , , , , , , , , ] The most commonly reported adverse events are gastrointestinal disorders, particularly at higher doses. [, , ] No opportunistic infections, malignancies, or deaths have been reported in association with Obefazimod. [, ]
Q25: Are there any identified biomarkers for predicting the efficacy or monitoring the response to Obefazimod treatment?
A25: The consistent upregulation of miR-124 in blood and tissue samples following Obefazimod treatment makes it a potential pharmacodynamic biomarker. [, , , ] Further research is needed to validate the use of miR-124 and other potential biomarkers for predicting response and monitoring treatment efficacy.
Q26: What analytical methods have been employed to characterize and quantify Obefazimod and its metabolites?
A26: While specific details of analytical methods are not provided in the research papers, standard techniques like HPLC and LC-MS are commonly used for the quantification of drug compounds and their metabolites in biological samples. Droplet digital PCR has been used to quantify miR-124 levels. [, , ]
Q27: Are there specific analytical methods used to assess the impact of Obefazimod on HIV DNA and RNA?
A27: Droplet digital PCR has been used to quantify total and intact HIV DNA, as well as various HIV RNA transcripts, in CD4+ T cells from HIV-infected individuals treated with Obefazimod. []
Q28: Does Obefazimod induce any immunological responses or interact with drug transporters or metabolizing enzymes?
A28: The provided research doesn't elaborate on these aspects. Investigating Obefazimod's immunogenicity and potential for drug-drug interactions is essential during drug development.
Q29: What is known about the biocompatibility and biodegradability of Obefazimod?
A29: These aspects are not specifically addressed in the provided research and would require further investigation.
Q30: Are there alternative compounds or treatment strategies being considered for the same indications as Obefazimod?
A30: The research papers briefly mention existing therapies for ulcerative colitis and rheumatoid arthritis, highlighting the need for new treatment options due to limitations of current therapies. [, , , , ] The development of novel drug candidates and therapeutic approaches is an ongoing process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)


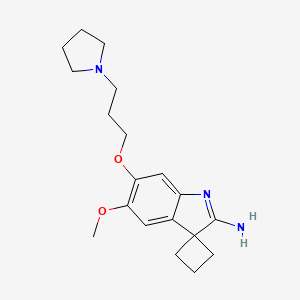
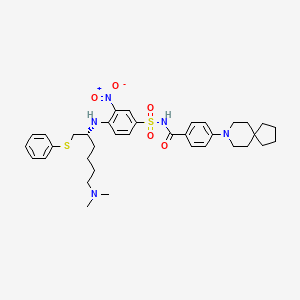
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
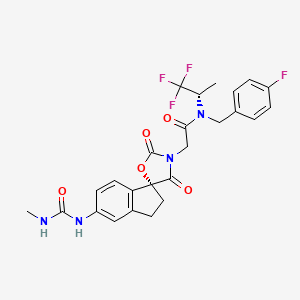
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)
